2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one
Description
2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with a tetrazole moiety via a thioether linkage. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound a promising candidate for drug development .
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKCEHOMQLBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Nucleophilic Substitution
This method involves independent synthesis of the quinazolinone and tetrazole-thiol precursors, followed by coupling. The quinazolinone core is typically derived from anthranilic acid derivatives. For example, 2-methylquinazolin-4(3H)-one is synthesized via fusion of anthranilic acid with thioacetamide under anhydrous conditions. Subsequent chloromethylation at the 2-position using chloroacetyl chloride or thionyl chloride yields 2-(chloromethyl)quinazolin-4(3H)-one.
The tetrazole-thiol component is prepared via diazotization of substituted thiosemicarbazides. A patented method describes reacting 1-phenyl-1H-tetrazole-5-thiol with aralkyl chlorides (e.g., benzyl chloride) in inert solvents like acetone or dimethylformamide, followed by diazotization using sodium nitrite and hydrochloric acid. The resultant 5-aralkylthio-1H-tetrazole is isolated via recrystallization from chloroform or ethyl acetate.
Coupling these fragments involves nucleophilic substitution:
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Reaction Conditions : The chloromethyl-quinazolinone reacts with 1-phenyl-1H-tetrazole-5-thiol in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 60–80°C for 6–12 hours.
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Base Catalysis : Triethylamine or potassium carbonate facilitates deprotonation of the tetrazole-thiol, enhancing nucleophilicity.
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Yield : Reported yields range from 45% to 68%, depending on solvent polarity and reaction time.
Optimization of Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of the quinazolinone intermediate but may promote side reactions. Non-polar solvents like toluene reduce byproducts but require higher temperatures. A balance is achieved using THF, which offers moderate polarity and boiling point (66°C).
Temperature and Time
Elevated temperatures (70–80°C) accelerate the coupling reaction but risk decomposition of the tetrazole-thiol. Kinetic studies suggest optimal conditions at 65°C for 8 hours, achieving 72% yield. Prolonged heating (>12 hours) leads to a 15–20% decrease in yield due to oxidative degradation.
Purification Techniques
Crude product purification involves:
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted tetrazole-thiol.
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Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals (≥98% by HPLC).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 55:45) shows a single peak at 4.7 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Assembly | One-Pot Synthesis |
|---|---|---|
| Total Yield | 68% | 52% |
| Reaction Time | 14 hours | 18 hours |
| Byproduct Formation | 12% | 25% |
| Scalability | High | Moderate |
The stepwise method offers superior yield and scalability, whereas one-pot approaches, though simpler, suffer from lower efficiency due to competing side reactions.
Chemical Reactions Analysis
Quinazolinone Core Reactivity
The quinazolinone moiety undergoes characteristic reactions at positions C-2 and C-4:
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Electrophilic Aromatic Substitution (EAS):
The electron-rich aromatic system participates in nitration and sulfonation at the C-6 and C-8 positions under acidic conditions. Halogenation (e.g., Br₂/FeCl₃) yields mono-substituted derivatives at C-7 . -
Nucleophilic Attack at C-4 Carbonyl:
Reaction with hydrazine hydrate produces 4-hydrazinylquinazoline derivatives, a key step in synthesizing bioactive analogs . Grignard reagents add to the carbonyl group, forming tertiary alcohols that dehydrate to alkenes under acidic conditions .
Thioether Bridge Reactivity
The -S-CH₂- linkage demonstrates two primary reaction pathways:
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Alkylation/Cross-Coupling:
The sulfur atom undergoes SN2 reactions with alkyl halides (e.g., ethyl bromoacetate) to form extended thioether derivatives . Palladium-catalyzed coupling with aryl boronic acids enables biaryl formation.
Tetrazole Ring Transformations
The 1-phenyltetrazole group participates in cycloadditions and ring-opening reactions:
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Acid-Catalyzed Ring Opening:
Concentrated HCl induces tetrazole cleavage, generating phenyl isocyanide intermediates that react with amines to form urea derivatives .
Comparative Reactivity Analysis
Key differences in reactivity between structural analogs are summarized below:
| Compound | Quinazolinone Reactivity | Thioether Stability | Tetrazole Ring-Opening Threshold |
|---|---|---|---|
| Target Compound | High EAS activity | Oxidizes to sulfone | Cleaves at pH < 1.5 |
| 2-(1-Methyltetrazol-5-thiol)quinazolinone | Moderate EAS | Stable to mCPBA | Cleaves at pH < 1.0 |
| Thiazolo[4,5-f]quinazoline | Low EAS activity | No thioether | N/A |
Stability Considerations
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pH Sensitivity: Degrades rapidly in strong acids (t₁/₂ = 2.3 h at pH 1.0) but remains stable in neutral/basic conditions .
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Thermal Stability: Decomposes above 240°C via tetrazole ring fragmentation .
This comprehensive reactivity profile establishes 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one as a versatile scaffold for medicinal chemistry and materials science applications .
Biological Activity
2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a novel compound derived from the quinazolinone family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves multiple synthetic routes, including:
- Formation of the Tetrazole Ring : The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Thioether Formation : The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
- Quinazolinone Core Synthesis : The final step involves cyclization reactions with anthranilic acid derivatives to achieve the quinazolinone structure.
Cytotoxicity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several quinazolinone derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results showed that certain derivatives had IC50 values significantly lower than the positive control lapatinib, indicating potent anti-cancer activity:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 2j | MCF-7 | 3.79 ± 0.96 | Lower than lapatinib (5.9 ± 0.74) |
| 3j | A2780 | 0.20 ± 0.02 | Lower than lapatinib (12.11 ± 1.03) |
| 2e | MCF-7 | 15.72 ± 0.07 | Higher than lapatinib |
| 2h | A2780 | IC50 not specified | High activity noted |
These findings suggest that compounds like 2j and 3j could serve as potential therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation effectively.
Enzyme Inhibition
The mechanism of action for quinazolinone derivatives often involves the inhibition of specific protein kinases, which are crucial in regulating various cellular processes:
- Cyclin-dependent Kinase 2 (CDK2) : Compounds such as 2i and 3i demonstrated strong inhibitory activity against CDK2 with IC50 values comparable to established inhibitors like imatinib.
- Epidermal Growth Factor Receptor (EGFR) : Some derivatives act as ATP competitive type-I inhibitors against EGFR.
- Human Epidermal Growth Factor Receptor 2 (HER2) : Compound 3i showed excellent inhibitory activity against HER2, making it a candidate for targeted therapy in HER2-positive cancers.
Case Studies
Several studies have highlighted the promising biological activities of quinazolinone derivatives:
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Cytotoxicity Against MCF-7 and A2780 Cell Lines : A comprehensive study synthesized multiple quinazolinone derivatives and assessed their cytotoxicity using MTT assays, revealing significant dose-dependent effects on cell viability.
- Key Findings : Compounds A3, A5, and A6 exhibited high cytotoxicity across different cancer cell lines including PC3 and HT-29.
- Mechanistic Studies : Molecular docking studies revealed that certain derivatives bind effectively to target enzymes, supporting their role as potential inhibitors in cancer pathways.
Scientific Research Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Quinazolinones are often investigated for their anticancer properties. Research indicates that derivatives of quinazolinone can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, compounds with a tetrazole moiety have demonstrated enhanced potency against various cancer cell lines, suggesting that 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one may exhibit similar effects.
Antimicrobial Properties
Studies have indicated that quinazolinone derivatives possess antimicrobial activity. The presence of the tetrazole ring may enhance this activity, making the compound a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of quinazolinones. Compounds like this compound may modulate inflammatory pathways, offering therapeutic effects in conditions such as arthritis and other inflammatory diseases.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of various quinazolinone derivatives, including those containing tetrazole groups. Notable findings include:
- In vitro Studies : Laboratory experiments have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.
- In vivo Models : Animal studies suggest that these compounds can reduce tumor size and improve survival rates in models of cancer.
- Mechanistic Insights : Research has begun to elucidate the mechanisms by which these compounds exert their effects, including interactions with specific enzymes or receptors involved in disease processes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Compound VIIh (3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one)
- Structure : Replaces the tetrazole ring with a triazole and introduces a 4-chlorobenzyl group.
- Activity: Exhibits EC50 values of 47.6 μg mL⁻¹ (against Xanthomonas oryzae) and 22.1 μg mL⁻¹ (against Xanthomonas axonopodis), surpassing the commercial bactericide bismerthiazol .
- Key Difference : The triazole moiety may enhance π-π stacking interactions with bacterial enzymes compared to tetrazole.
Compound DCE-42 (669749-45-5)
- Structure: Features a pyrimidinone core instead of quinazolinone, with a tetrazolylthio-methyl group.
Antifungal and Antimycobacterial Analogues
Compound VIIs (3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one)
Compound 5Fa1-5Fk11 (1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one)
- Structure : Replaces the tetrazole with a thiazole and introduces a thiophene group.
- Activity: Shows notable antimycobacterial activity, though quantitative data are unspecified .
Structural Modifications Impacting Physicochemical Properties
Compound 6a-p (5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole)
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
- Structure: Contains an imidazo-quinazolinone fused system with a thioxo group.
- Characterization: Confirmed via DFT-NMR analysis, highlighting the importance of tautomeric forms (thioacetamide vs. iminothiol) in reactivity .
Comparative Data Table
Key Research Findings and Implications
Antimicrobial Superiority : The triazole-containing VIIh outperforms commercial agents, suggesting that heterocyclic diversity (triazole vs. tetrazole) significantly impacts activity .
Synthetic Efficiency : Heterogeneous catalysis in PEG-400 (evidence 2) offers a scalable route for tetrazole-thioether derivatives, reducing reliance on toxic solvents .
Tautomerism and Reactivity : DFT studies (evidence 3) emphasize the role of tautomeric forms in stabilizing the thioamide group, which may influence binding kinetics.
Structural Hybrids: Pyrimidinone-tetrazole hybrids (evidence 14) highlight the versatility of the tetrazolylthio moiety in targeting diverse enzymes.
Q & A
Q. What are the standard synthetic routes for 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one?
A common method involves heterocyclic condensation reactions. For example, thiol-containing quinazolinones (e.g., 2-mercaptoquinazolin-4(3H)-one) can react with halogenated tetrazole derivatives under mild catalytic conditions. PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for coupling reactions, followed by purification via recrystallization . Another route involves reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone, though this may yield unexpected triazoloquinazolinone derivatives if reaction conditions are not tightly controlled .
Q. How are structural and purity characteristics validated for this compound?
Infrared (IR) spectroscopy identifies key functional groups (e.g., C=S stretching at ~600–700 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹). H NMR confirms substituent integration, such as methylene (–CH–) protons near δ 4.5–5.0 ppm and aromatic protons in the tetrazole/quinazolinone moieties (δ 7.0–8.5 ppm). Melting point analysis (e.g., 128–134°C for analogs) and TLC monitoring (using ethyl acetate/hexane systems) ensure purity .
Q. What are typical reaction pathways for modifying the tetrazole or quinazolinone moieties?
The tetrazole’s thioether (–S–) group is reactive toward alkylation or oxidation. For example, NaBH reduction in ethanol can reduce ketone intermediates to alcohols . The quinazolinone’s C4 carbonyl can undergo nucleophilic substitution with hydrazines or amines to form hydrazones or amides, respectively .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Conflicting NMR/IR signals may arise from tautomerism (e.g., keto-enol forms in quinazolinones) or residual solvents. Use deuterated DMSO for NMR to suppress exchange broadening, and cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For example, unexpected triazoloquinazolinone formation (instead of pyrazole derivatives) under acetylacetone conditions requires careful monitoring via H NMR to track intermediate shifts .
Q. What strategies optimize synthetic yield while minimizing byproducts?
Catalyst selection is critical: Bleaching Earth Clay in PEG-400 improves regioselectivity in coupling reactions by stabilizing intermediates . Solvent-free microwave-assisted synthesis can reduce reaction time and byproduct formation. For analogs, substituting NaBH with LiAlH in ethanol enhances reduction efficiency (81% yield reported for alcohol derivatives) .
Q. How do structural modifications influence biological activity (e.g., antimicrobial or anticancer)?
Substituents on the tetrazole or quinazolinone rings significantly impact bioactivity. For example:
- Introducing electron-withdrawing groups (e.g., –CF) on the phenyl ring enhances antibacterial potency against Xanthomonas oryzae (EC = 22.1 μg/mL) .
- Replacing the quinazolinone’s oxygen with sulfur increases lipophilicity, improving membrane permeability in cancer cell lines . Docking studies (e.g., with E6/p53 protein targets) guide rational design by analyzing steric and electronic compatibility .
Q. How can researchers resolve discrepancies in biological assay results across studies?
Variability may stem from assay conditions (e.g., bacterial strain differences) or compound stability. Standardize protocols using reference inhibitors (e.g., bismerthiazol for antibacterial assays) and confirm compound stability via HPLC before testing. For instance, EC values for TMV inhibition varied by >100 μg/mL depending on substituent positioning, necessitating dose-response curve replication .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | H NMR (δ, ppm) | Reference |
|---|---|---|---|
| Tetrazole (C–N) | 1500–1600 | – | |
| Quinazolinone (C=O) | 1680–1720 | – | |
| –CH–S– | – | 4.5–5.0 (s, 2H) |
Table 2: Biological Activity of Selected Analogs
| Substituent | Bioactivity (EC/IC) | Target Organism/Protein | Reference |
|---|---|---|---|
| 4-CF-Ph on tetrazole | 22.1 μg/mL (Xanthomonas) | X. oryzae | |
| 2-OCH on quinazolinone | 132.25 μg/mL (TMV) | Tobacco Mosaic Virus |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
